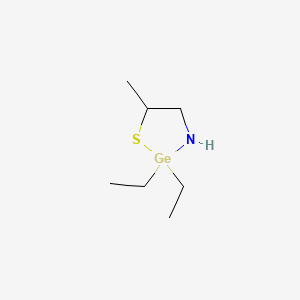

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine

Descripción

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is a germanium-containing heterocyclic compound characterized by a thiazagermolidine core. This structure incorporates a germanium atom within a five-membered ring system, fused with sulfur and nitrogen atoms.

Propiedades

Número CAS |

84260-32-2 |

|---|---|

Fórmula molecular |

C7H17GeNS |

Peso molecular |

219.91 g/mol |

Nombre IUPAC |

2,2-diethyl-5-methyl-1,3,2-thiazagermolidine |

InChI |

InChI=1S/C7H17GeNS/c1-4-8(5-2)9-6-7(3)10-8/h7,9H,4-6H2,1-3H3 |

Clave InChI |

AJFYBGQDSSLDOZ-UHFFFAOYSA-N |

SMILES canónico |

CC[Ge]1(NCC(S1)C)CC |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2,2-Dietil-5-metil-1,3,2-tiazagermolidina típicamente involucra la reacción de tetracloruro de germanio con un derivado de tiazol en condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte para evitar la oxidación e hidrólisis del compuesto de germanio. La mezcla de reacción se somete luego a procesos de purificación como recristalización o cromatografía para obtener el compuesto puro .

Métodos de Producción Industrial

La producción industrial de 2,2-Dietil-5-metil-1,3,2-tiazagermolidina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos y disolventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto final se somete a rigurosos controles de calidad para garantizar su idoneidad para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

2,2-Dietil-5-metil-1,3,2-tiazagermolidina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar óxidos de germanio y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de germanio de menor estado de oxidación.

Sustitución: El anillo de tiazol permite reacciones de sustitución electrófila y nucleófila, lo que lleva a varios derivados sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen óxidos de germanio, compuestos de germanio reducidos y varios derivados de tiazol sustituidos .

Aplicaciones Científicas De Investigación

2,2-Dietil-5-metil-1,3,2-tiazagermolidina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como precursor para la síntesis de otros compuestos organogermanio y como catalizador en reacciones orgánicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está llevando a cabo la investigación para explorar su uso en el desarrollo de medicamentos, particularmente por sus posibles efectos terapéuticos.

Mecanismo De Acción

El mecanismo de acción de 2,2-Dietil-5-metil-1,3,2-tiazagermolidina involucra su interacción con moléculas y vías biológicas. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. El átomo de germanio puede formar complejos de coordinación con biomoléculas, afectando su función. Estas interacciones pueden conducir a varios efectos biológicos, incluidas las actividades antimicrobianas y anticancerígenas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazagermolidines

A structurally analogous compound, 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine (listed in ), shares the thiazagermolidine core but differs in substituents. Key comparisons include:

| Compound Name | Substituents at Position 2 | Substituents at Position 5 | Key Features |

|---|---|---|---|

| 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine | Two ethyl groups | Methyl group | Steric bulk from ethyl groups |

| 2-(p-Methoxyphenyl)-2-methyl-1,3,2-thiazagermolidine | p-Methoxyphenyl and methyl groups | Not specified | Electron-donating methoxy group |

Implications of Substituent Differences :

- Steric Effects : The ethyl groups in the target compound may hinder nucleophilic attacks or coordination to the germanium center compared to the planar p-methoxyphenyl group in the analog.

- Electronic Effects : The methoxy group in the analog could enhance resonance stabilization or alter solubility, whereas the ethyl/methyl groups in the target compound prioritize lipophilicity .

Comparison with Non-Germanium Heterocycles

details the synthesis of 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives , which lack germanium but share sulfur-nitrogen heterocyclic frameworks. Key distinctions include:

- Elemental Composition : Thiazagermolidines incorporate germanium, which may confer unique Lewis acidity or catalytic properties compared to purely organic thiadiazoles.

- Synthetic Routes : The synthesis of thiadiazole derivatives (e.g., via thiosemicarbazide and benzodioxine intermediates) differs significantly from germanium-based heterocycles, which often require specialized germanium precursors .

Research Findings and Hypotheses

While the provided evidence lacks explicit data on the target compound’s properties, the following hypotheses can be drawn from structural analogs:

Toxicity Profile : Thiazagermolidines with aryl substituents (e.g., p-methoxyphenyl) may exhibit higher toxicity due to metabolic stability, whereas alkyl-substituted variants (e.g., ethyl/methyl) could display reduced bioactivity .

Reactivity : The germanium center in thiazagermolidines may facilitate unique reactivity in cross-coupling or polymerization reactions, contrasting with purely organic thiadiazoles used in photochemical applications .

Limitations and Recommendations

The absence of direct experimental data (e.g., spectroscopic, thermodynamic, or catalytic studies) in the provided evidence limits a robust comparison. Future work should prioritize:

- Synthesis and characterization of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine.

- Comparative studies on germanium vs. silicon/thiadiazole analogs for electronic or catalytic applications.

Actividad Biológica

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with supporting data from various studies.

- Molecular Formula : C8H16N2S

- Molecular Weight : 172.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research has indicated that 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

In addition to its antimicrobial effects, 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine has been investigated for its anticancer properties. A series of in vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on different cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

The observed cytotoxicity is attributed to the compound's ability to activate caspases and disrupt mitochondrial function, leading to programmed cell death.

Research Findings

Recent studies have focused on elucidating the molecular targets of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine. Research indicates that the compound interacts with specific enzymes involved in cellular signaling pathways. For instance:

Enzyme Interaction Studies

- Protein Kinase Inhibition : The compound has shown potential in inhibiting protein kinases involved in cell proliferation.

- DNA Topoisomerase Activity : It may also affect DNA topoisomerase activity, which is crucial for DNA replication and transcription.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.